molecular formula C17H12F3N3O2 B14972048 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B14972048
M. Wt: 347.29 g/mol
InChI Key: ZCPGGRWAHVSLJF-UHFFFAOYSA-N
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Description

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phthalazinone core linked to a trifluoromethyl-substituted benzamide, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with a benzamide derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
  • 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid

Uniqueness

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C17H12F3N3O2

Molecular Weight

347.29 g/mol

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)11-5-3-4-10(8-11)15(24)21-9-14-12-6-1-2-7-13(12)16(25)23-22-14/h1-8H,9H2,(H,21,24)(H,23,25)

InChI Key

ZCPGGRWAHVSLJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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